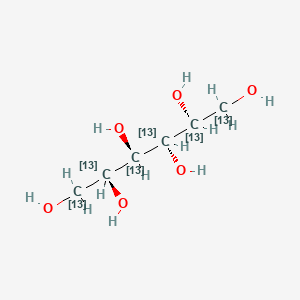

D-Glucitol-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

188.13 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

FBPFZTCFMRRESA-RECRUNKLSA-N |

Isomeric SMILES |

[13CH2]([13C@H]([13C@@H]([13C@H]([13C@H]([13CH2]O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Theoretical Foundations of Stable Isotope Tracing in Biochemical Research

Stable isotope tracing is a fundamental technique in metabolic research that allows for the investigation of the complex and dynamic processes within living organisms. nih.gov The core principle of this method lies in the use of molecules labeled with stable (non-radioactive) isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). nih.gov These isotopes are chemically identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N, ¹H) but possess a greater mass due to extra neutrons in their atomic nuclei. nih.gov This difference in mass, while not affecting the chemical behavior of the molecule in biological reactions, allows researchers to distinguish and track the labeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com

By introducing a stable isotope-labeled compound, known as a tracer, into a biological system—be it a cell culture, an organ, or a whole organism—scientists can follow the metabolic fate of the tracer. nih.gov As the labeled molecule is processed through various enzymatic reactions, the heavy isotope is incorporated into downstream metabolites. numberanalytics.com Analyzing the distribution and abundance of the isotope in these metabolites provides a detailed map of metabolic pathways and the rate at which these reactions occur, a concept known as metabolic flux. numberanalytics.com This approach offers a dynamic view of metabolism that is not achievable with traditional methods that only measure static metabolite concentrations. numberanalytics.com

Stable isotope tracing has been instrumental in advancing our understanding of cellular metabolism in both healthy and diseased states. nih.gov It has been widely applied to study central carbon metabolism, amino acid and fatty acid metabolism, and nucleotide biosynthesis. nih.govckisotopes.com The use of uniformly labeled tracers, where all carbons in a molecule are ¹³C, such as [U-¹³C₆]glucose, is particularly common for obtaining a broad overview of how a primary carbon source contributes to various biosynthetic pathways. nih.gov

Significance of D Glucitol 13c6 in Metabolic Pathway Elucidation and Mechanistic Studies

Methods for ¹³C Enrichment and Synthesis of D-Glucitol

The synthesis of D-Glucitol-¹³C₆, a uniformly labeled stable isotope standard, is pivotal for its application in metabolic research and quantitative analysis. The primary and most direct method for its preparation involves the chemical reduction of its corresponding labeled monosaccharide, D-Glucose-¹³C₆ isotope.com. This precursor is typically produced through biological systems, such as growing algae or bacteria on a medium where the sole carbon source is enriched with the ¹³C isotope. This biological synthesis ensures high levels of uniform ¹³C incorporation into the glucose molecule researchgate.net.

Once the uniformly labeled D-Glucose-¹³C₆ is obtained, it is converted to D-Glucitol-¹³C₆ through a reduction reaction. This process targets the aldehyde group of the glucose molecule, reducing it to a primary alcohol group, thereby forming the sugar alcohol, glucitol.

In addition to the reduction of uniformly labeled glucose, specific labeling patterns on D-Glucitol can be achieved by starting with selectively labeled precursors. Research has demonstrated that biological systems can synthesize D-Sorbitol (D-Glucitol) from various ¹³C-labeled substrates. For instance, suspensions of renal papillary tissue have been shown to convert D-[6-¹³C]glucose and D-[1-¹³C]fructose directly into ¹³C-labeled D-Sorbitol. nih.gov. The conversion from glucose utilizes the aldose reductase pathway, while the conversion from fructose proceeds via the sorbitol dehydrogenase pathway nih.gov. These enzymatic pathways offer routes to produce specifically labeled D-Glucitol, which is crucial for detailed metabolic flux analysis nih.gov.

More complex chemical syntheses, such as successive Kiliani syntheses, can also be employed to introduce isotopic labels at specific carbon positions. While demonstrated for ¹⁴C labeling, this method involves the stepwise addition of a labeled cyanide group to an aldose, extending the carbon chain and precisely placing the isotope within the molecule's backbone nih.gov. This approach allows for the creation of custom-labeled isotopomers for sophisticated tracing experiments nih.gov.

| Precursor Compound | Primary Synthesis Method | Resulting Labeled Product |

|---|---|---|

| D-Glucose-¹³C₆ | Chemical Reduction | D-Glucitol-¹³C₆ (Uniformly Labeled) |

| D-[6-¹³C]Glucose | Enzymatic Conversion (Aldose Reductase) | D-Glucitol-¹³C (Specifically Labeled) |

| D-[1-¹³C]Fructose | Enzymatic Conversion (Sorbitol Dehydrogenase) | D-Glucitol-¹³C (Specifically Labeled) |

Isotopic Purity and Quality Assurance for Research Applications

The utility of D-Glucitol-¹³C₆ in research, particularly as an internal standard for isotope dilution mass spectrometry (IDMS), is critically dependent on its chemical and isotopic purity isolife.nllibios.fr. High purity ensures accurate quantification by minimizing interference from unlabeled analytes and other contaminants researchgate.netnih.gov. Therefore, rigorous quality assurance protocols are essential during and after its synthesis.

Several analytical techniques are employed to verify the quality of labeled compounds. Mass spectrometry (MS) is used to confirm the molecular weight, which should reflect the incorporation of six ¹³C atoms, and to determine the isotopic enrichment level frontiersin.org. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to confirm the molecular structure and verify the position of the ¹³C labels within the molecule nih.govnih.gov. For uniformly labeled compounds, ¹³C NMR can provide a comprehensive assessment of the enrichment across all carbon positions frontiersin.org.

Chemical purity is typically assessed using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) lgcstandards.com. This technique separates the labeled compound from any unreacted precursors, byproducts, or other impurities, allowing for their quantification.

The combination of these methods ensures that the final D-Glucitol-¹³C₆ product meets the stringent requirements for research applications. Commercial suppliers provide certificates of analysis detailing these quality metrics. For instance, typical specifications for research-grade D-Glucitol-¹³C₆ include a chemical purity of 98% or higher and an isotopic purity of at least 98 atom % ¹³C isotope.comisotope.com. This high level of quality control guarantees that the standard will behave nearly identically to its unlabeled counterpart in analytical systems, which is a fundamental requirement for correcting variations during sample preparation and analysis researchgate.netrsc.org.

| Analytical Method | Parameter Assessed | Typical Specification |

|---|---|---|

| Mass Spectrometry (MS) | Isotopic Enrichment / Mass Shift | ≥98 atom % ¹³C |

| Nuclear Magnetic Resonance (NMR) | Structural Confirmation & Isotopic Distribution | Conforms to structure |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | ≥98% |

Advanced Analytical Techniques for 13c Labeled Metabolites

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a cornerstone analytical technique in metabolomics and stable isotope tracing studies. Its high sensitivity and selectivity enable the detection and quantification of isotopically labeled compounds in complex biological matrices. Various MS-based approaches are utilized, each offering unique advantages for the analysis of ¹³C-labeled metabolites like D-Glucitol-13C6.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for tracer analysis, allowing for the separation and quantification of ¹³C-labeled metabolites from complex biological samples. In a typical workflow, a biological sample, such as plasma or cell extract, containing this compound and its metabolites is first subjected to liquid chromatography. This separates the various compounds based on their physicochemical properties. The eluent from the LC column is then introduced into the mass spectrometer.

The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). For this compound, the molecular weight is increased by six, corresponding to the six ¹³C atoms, allowing it to be distinguished from its unlabeled counterpart. Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating a specific ion (the precursor ion) and fragmenting it to produce characteristic product ions. This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound. By monitoring the specific precursor-to-product ion transitions for both the labeled and unlabeled forms of glucitol and its downstream metabolites, researchers can accurately quantify their relative abundances and trace the metabolic fate of the ¹³C label.

A key advantage of LC-MS/MS in tracer analysis is its ability to perform isotopologue distribution analysis. This involves measuring the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) of a particular metabolite. For example, if this compound is metabolized through a pathway that involves the cleavage of its carbon backbone, the resulting metabolites will carry a specific number of ¹³C atoms, providing detailed insights into the activity of that pathway.

Typical Data from an LC-MS/MS Tracer Experiment

| Metabolite | Isotopologue | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Relative Abundance (%) |

|---|---|---|---|---|---|

| D-Glucitol | Unlabeled (M+0) | 2.5 | 181.07 | 89.04 | 20 |

| D-Glucitol | Labeled (M+6) | 2.5 | 187.10 | 92.06 | 80 |

| Fructose (B13574) | Unlabeled (M+0) | 3.1 | 179.06 | 89.04 | 60 |

| Fructose | Labeled (M+6) | 3.1 | 185.08 | 92.06 | 40 |

| Lactate (B86563) | Unlabeled (M+0) | 1.8 | 89.02 | 43.02 | 95 |

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of ¹³C-labeled metabolites. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like this compound, a chemical derivatization step is necessary to increase their volatility. Common derivatization methods include silylation or acetylation, which replace polar functional groups with less polar ones.

Following derivatization, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and detected. GC-MS provides excellent chromatographic resolution, allowing for the separation of closely related isomers.

For isotope profiling, GC-MS can be used to determine the extent of ¹³C incorporation into various metabolites. The mass spectra of the derivatized compounds will show a characteristic isotopic pattern that reflects the number of ¹³C atoms present in the molecule. By analyzing the mass spectra of metabolites downstream of this compound, researchers can map the distribution of the ¹³C label throughout the metabolic network. This information is invaluable for understanding the relative activities of different metabolic pathways. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for high-precision measurement of isotope ratios. climatechange.academyfmach.it Unlike conventional MS techniques that measure the absolute abundance of ions, IRMS measures the ratio of the heavy isotope to the light isotope (e.g., ¹³C/¹²C) with exceptional accuracy. climatechange.academyfmach.it This makes it an ideal tool for determining the bulk isotopic composition of a sample.

In a typical IRMS workflow for analyzing a biological sample that has been exposed to a ¹³C-labeled substrate like this compound, the sample is first combusted to convert all organic carbon into carbon dioxide (CO₂). The resulting CO₂ gas is then introduced into the mass spectrometer, which is specifically designed to measure the ratios of the different isotopologues of CO₂ (e.g., ¹³CO₂ vs. ¹²CO₂).

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method of targeted analysis performed on a triple quadrupole mass spectrometer. nih.govpurdue.edu In an MRM experiment, the first quadrupole is set to select a specific precursor ion (e.g., the molecular ion of this compound), the second quadrupole serves as a collision cell to fragment the selected ion, and the third quadrupole is set to monitor for a specific product ion. This highly specific filtering process results in a significant reduction in background noise and a corresponding increase in sensitivity. nih.govpurdue.edu

For the analysis of this compound and its metabolites, a list of specific precursor-product ion transitions is created for each target compound, both in its labeled and unlabeled forms. The mass spectrometer then rapidly cycles through this list, acquiring data only for the specified transitions. This targeted approach allows for the accurate quantification of a predefined set of metabolites, even at very low concentrations. researchgate.net

The high sensitivity of MRM makes it particularly useful for tracer studies where the concentrations of downstream metabolites may be low. By creating an MRM assay for the expected metabolites of this compound, researchers can confidently detect and quantify the incorporation of the ¹³C label into these compounds.

Example MRM Transitions for this compound and a Potential Metabolite

| Compound | Isotope Label | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| D-Glucitol | ¹³C₆ | 187.1 | 92.1 | 15 |

| D-Glucitol | ¹²C₆ | 181.1 | 89.1 | 15 |

| Sorbitol-6-phosphate | ¹³C₆ | 267.1 | 97.0 | 20 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. In the context of stable isotope tracing, NMR is unique in its ability to determine the specific position of ¹³C labels within a molecule.

¹³C NMR spectroscopy directly detects the ¹³C nucleus. The chemical shift of a ¹³C nucleus is highly sensitive to its local chemical environment, meaning that each carbon atom in a molecule typically has a unique resonance frequency. This makes ¹³C NMR an excellent tool for structural elucidation.

When a molecule is enriched with ¹³C, the signals in the ¹³C NMR spectrum corresponding to the labeled positions will be significantly enhanced. By analyzing the ¹³C NMR spectrum of a metabolite isolated from a tracer experiment with this compound, it is possible to determine which carbon atoms in the molecule are labeled. This positional information is crucial for elucidating metabolic pathways. For example, if this compound is converted to glucose, ¹³C NMR can distinguish between glucose molecules that have been labeled at specific positions, providing insights into the enzymatic reactions involved.

Furthermore, the coupling patterns between adjacent ¹³C nuclei (¹³C-¹³C coupling) in highly enriched molecules provide additional structural and metabolic information. The magnitude of these coupling constants can be used to infer the connectivity of the carbon skeleton, helping to trace the flow of carbon atoms from the initial tracer to the final metabolite. This detailed positional and connectivity information is a key input for metabolic flux analysis (MFA), a computational method used to quantify the rates of metabolic reactions within a cell or organism.

Hypothetical ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Chemical Shift (ppm) |

|---|---|

| C1 | 63.5 |

| C2 | 72.8 |

| C3 | 70.4 |

| C4 | 72.1 |

| C5 | 71.9 |

Integration of ¹H and ¹³C NMR in Metabolite Characterization

The comprehensive structural elucidation of ¹³C-labeled metabolites, such as D-Glucitol-¹³C₆, relies heavily on the synergistic integration of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. While ¹H NMR provides crucial information on the proton environment and stereochemistry through chemical shifts and proton-proton coupling constants, ¹³C NMR offers direct insight into the carbon backbone. In a uniformly ¹³C-labeled compound like D-Glucitol-¹³C₆, the wealth of information is significantly enhanced by the presence of carbon-carbon couplings, which allow for the unambiguous assignment of the carbon skeleton.

The complete assignment of the ¹H and ¹³C spectra of D-Glucitol-¹³C₆ is achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The ¹H NMR spectrum provides initial information on the number and environment of the protons. Due to the chiral nature of D-Glucitol, all six carbon atoms are chemically non-equivalent, leading to a complex ¹H spectrum.

For the unambiguous assignment of both ¹H and ¹³C resonances, heteronuclear correlation experiments are indispensable. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each carbon atom with its directly attached proton(s), allowing for the assignment of the protonated carbons. For non-protonated carbons, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is employed, which reveals longer-range couplings between carbons and protons (typically over two to three bonds).

In the case of uniformly ¹³C-labeled compounds, homonuclear ¹³C-¹³C correlation experiments, such as the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) or ¹³C-¹³C Correlation Spectroscopy (COSY), are particularly powerful. These experiments directly map out the carbon-carbon connectivity, providing a definitive trace of the carbon backbone of the molecule.

The integration of these techniques provides a detailed picture of the molecular structure, including stereochemical relationships, which are inferred from the magnitudes of the various coupling constants.

Research Findings

The following tables present the assigned ¹H and ¹³C chemical shifts for D-Glucitol, which are expected to be very similar to those for D-Glucitol-¹³C₆. Furthermore, representative coupling constants, crucial for the complete structural analysis of D-Glucitol-¹³C₆, are provided based on established values for similar structural motifs in other ¹³C-labeled carbohydrates and alditols.

Table 1: ¹H and ¹³C NMR Chemical Shifts of D-Glucitol in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | 3.58 (dd), 3.78 (dd) | 63.5 |

| C2 | 3.82 (m) | 72.8 |

| C3 | 3.65 (m) | 70.3 |

| C4 | 3.75 (m) | 72.0 |

| C5 | 3.68 (m) | 71.6 |

| C6 | 3.62 (dd), 3.85 (dd) | 64.1 |

Note: Chemical shifts are referenced to an internal standard. 'm' denotes a multiplet, and 'dd' denotes a doublet of doublets.

Table 2: Representative ¹H-¹H Coupling Constants (JHH) in D-Glucitol

| Coupling | Typical Value (Hz) |

| ²J(H1a, H1b) | -11.5 |

| ³J(H1a, H2) | 3.0 |

| ³J(H1b, H2) | 6.5 |

| ³J(H2, H3) | 8.5 |

| ³J(H3, H4) | 2.5 |

| ³J(H4, H5) | 9.0 |

| ³J(H5, H6a) | 5.5 |

| ³J(H5, H6b) | 2.5 |

| ²J(H6a, H6b) | -11.0 |

Note: These values are representative and can vary with solvent and temperature. The signs of the coupling constants are based on typical values for similar fragments.

Table 3: Expected ¹H-¹³C and ¹³C-¹³C Coupling Constants in D-Glucitol-¹³C₆

| Coupling | Type | Expected Value (Hz) |

| ¹J(C1, H1) | One-bond | ~142 |

| ¹J(C2, H2) | One-bond | ~145 |

| ¹J(C3, H3) | One-bond | ~145 |

| ¹J(C4, H4) | One-bond | ~145 |

| ¹J(C5, H5) | One-bond | ~145 |

| ¹J(C6, H6) | One-bond | ~142 |

| ¹J(C1, C2) | One-bond | ~40-45 |

| ¹J(C2, C3) | One-bond | ~40-45 |

| ¹J(C3, C4) | One-bond | ~40-45 |

| ¹J(C4, C5) | One-bond | ~40-45 |

| ¹J(C5, C6) | One-bond | ~40-45 |

| ²J(C,C) | Two-bond | < 5 |

| ³J(C,C) | Three-bond | < 5 |

Note: The one-bond ¹H-¹³C coupling constants are characteristic for sp³ hybridized carbons. The one-bond ¹³C-¹³C coupling constants are typical for C-C single bonds in acyclic systems. Two- and three-bond ¹³C-¹³C coupling constants are generally much smaller.

The analysis of these coupling constants provides invaluable information. For instance, the magnitude of the three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation, and is thus a powerful tool for conformational analysis. In D-Glucitol-¹³C₆, the one-bond carbon-carbon coupling constants (¹JCC) confirm the direct connectivity of the carbon backbone, while longer-range carbon-carbon couplings can provide further conformational constraints. The one-bond carbon-proton coupling constants (¹JCH) can be indicative of the hybridization state of the carbon atom.

Applications of D Glucitol 13c6 in Investigating Metabolic Pathways

Unraveling Carbohydrate Metabolism and Interconversions.nih.govnih.gov

D-Glucitol-13C6 is instrumental in untangling the web of carbohydrate metabolism. Its application allows for the direct observation of the interconversion of sugars and sugar alcohols, providing a clearer picture of how cells process these fundamental energy sources. nih.govnih.gov

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step process that converts glucose to fructose (B13574). pixorize.com When glucose is abundant, it can be metabolized through this pathway. wikipathways.org The first step involves the reduction of glucose to sorbitol by the enzyme aldose reductase, a reaction that consumes NADPH. wikipathways.orgpixorize.com Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase, which in turn produces NADH. wikipathways.orgpixorize.com

The use of this compound allows for the direct tracing of carbon from sorbitol to fructose, providing quantitative data on the activity of this pathway. This is particularly crucial in understanding the metabolic disturbances that occur in conditions like diabetes, where high glucose levels can lead to excessive flux through the polyol pathway. pixorize.comwikipedia.org The accumulation of sorbitol in tissues with low sorbitol dehydrogenase activity, such as the lens, retina, and Schwann cells, is implicated in the development of diabetic complications like cataracts, retinopathy, and peripheral neuropathy. pixorize.comwikipedia.org

| Enzyme | Reaction | Cofactor |

| Aldose Reductase | Glucose → Sorbitol | NADPH → NADP+ |

| Sorbitol Dehydrogenase | Sorbitol → Fructose | NAD+ → NADH |

By introducing this compound, which can be converted to 13C-labeled fructose, researchers can trace the entry and progression of these labeled carbons through glycolysis. portlandpress.com Glycolysis is a fundamental pathway that breaks down glucose (or in this case, fructose derived from sorbitol) into pyruvate (B1213749), generating ATP and NADH in the process. creative-proteomics.com The labeled pyruvate and subsequent metabolites, such as lactate (B86563), can be measured to quantify the rate of glycolytic flux. portlandpress.com

Furthermore, the labeled intermediates of glycolysis can be traced into branching pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and the hexosamine biosynthetic pathway. portlandpress.com This allows for the assessment of how carbon is partitioned between energy production (glycolysis and the TCA cycle) and the synthesis of essential biomolecules like nucleotides (via the PPP) and amino sugars (via the hexosamine pathway). creative-proteomics.comportlandpress.com

The activity of the polyol pathway is often assessed by measuring the concentration of its intermediate, sorbitol. nih.gov In hyperglycemic conditions, an increased flow of glucose through this pathway is thought to contribute to oxidative stress in tissues susceptible to diabetic complications. nih.gov this compound serves as a direct probe to quantify this flux. By administering the labeled sorbitol, researchers can measure the rate of its conversion to fructose, providing a direct measure of sorbitol dehydrogenase activity. nih.gov This approach has been used to evaluate the efficacy of aldose reductase inhibitors, drugs designed to block the first step of the polyol pathway. nih.gov Studies have shown that such inhibitors can reduce the accumulation of sorbitol in tissues. nih.gov

Quantitative Metabolic Flux Analysis (MFA).biorxiv.orgnih.gov

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. biorxiv.org The use of stable isotope tracers like this compound is central to MFA, as it provides the experimental data needed to resolve the complex network of metabolic reactions. biorxiv.orgnih.gov

By introducing this compound into a biological system and measuring the isotopic labeling patterns of various intracellular metabolites over time, researchers can determine the relative rates of different metabolic pathways. nih.govescholarship.org This is achieved by using computational models that simulate the flow of the 13C label through the metabolic network. escholarship.org The model-predicted labeling patterns are then compared to the experimentally measured data, and the intracellular fluxes are adjusted until the best fit is achieved. escholarship.org This approach allows for a detailed and quantitative understanding of how cells utilize different substrates and allocate metabolic resources. nih.gov

Cancer cells, for example, are known to exhibit significant metabolic reprogramming to support their rapid proliferation. d-nb.info By using this compound in combination with other isotopic tracers like 13C-glucose and 13C-glutamine, researchers can perform 13C-Metabolic Flux Analysis (13C-MFA) to uncover these metabolic shifts. biorxiv.orgd-nb.info This can reveal, for instance, an increased reliance on glycolysis (the Warburg effect) or altered activity of the TCA cycle. d-nb.info Understanding this metabolic rewiring can identify potential therapeutic targets for cancer treatment. biorxiv.orghumanmetabolome.com

Stoichiometric Modeling in 13C-MFA

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. vanderbilt.edufrontiersin.org The method involves introducing a ¹³C-labeled substrate into a biological system, measuring the isotopic enrichment in metabolic intermediates and products, and then using a computational model to deduce the fluxes that best explain the observed labeling patterns. vanderbilt.eduplos.org

While ¹³C-glucose and ¹³C-glutamine are common tracers for probing central carbon metabolism d-nb.infonih.gov, this compound can be employed to specifically investigate the polyol pathway and its connections to other metabolic routes. A stoichiometric model for a ¹³C-MFA study using this compound would be constructed to include all relevant biochemical reactions. This encompasses the uptake of sorbitol, its conversion to fructose by sorbitol dehydrogenase, and the subsequent phosphorylation of fructose to fructose-6-phosphate, which then enters glycolysis. pnas.org

The model consists of a system of mass balances for each metabolite, tracking the distribution of ¹³C atoms throughout the network. vanderbilt.edu By analyzing the mass isotopomer distributions in metabolites like glycolytic intermediates, lactate, and amino acids derived from the TCA cycle, the model can quantify fluxes through the sorbitol pathway relative to other pathways like glycolysis and the pentose phosphate pathway. plos.orgresearchgate.net This approach is crucial for understanding how cells utilize sorbitol as a carbon source and for identifying metabolic reprogramming in various conditions. researchgate.net The precision of the estimated fluxes depends significantly on the choice of isotopic tracer, and using this compound provides a direct means to resolve fluxes originating from sorbitol metabolism. nih.gov

Stable Isotope Probing (SIP) in Complex Biological Environments

Stable Isotope Probing (SIP) is a powerful technique that links metabolic function to organism identity within complex biological communities, such as those in soil or the gut. doe.govtamu.edunih.gov By supplying a ¹³C-labeled substrate like this compound, researchers can trace the flow of carbon into the biomass (e.g., DNA, RNA, proteins, or phospholipid fatty acids) of microorganisms that actively consume it. nih.govfrontiersin.org This allows for the identification of specific microbes responsible for the degradation or transformation of the substrate in their natural environment, a task that goes beyond simply cataloging which microbes are present. doe.gov

By employing this compound as the tracer in a SIP experiment, scientists can move beyond these community-level observations to identify the specific taxa responsible for sorbitol uptake. After incubation with this compound, the ¹³C-enriched DNA or phospholipid fatty acids (PLFAs) can be separated and analyzed. This reveals which bacteria or fungi incorporated the labeled sorbitol into their biomass, directly linking them to this metabolic function. nih.gov This approach has been successfully used with other ¹³C-labeled substrates to elucidate the roles of different microbial groups in the degradation of both simple and complex carbon sources. nih.govplos.org

Table 1: Effect of Sorbitol Addition on Substrate Utilization by Soil Microbial Communities (Based on findings from a 60-day soil amendment study. The data represents the average optical density, indicating the level of substrate utilization.)

| Substrate Category | Control (No Addition) | Sorbitol Addition (0.5 g/kg) | Sorbitol Addition (1 g/kg) |

| Carbohydrates | 1.15 | 1.25 | 1.30 |

| Amino Acids | 0.88 | 0.95 | 1.02 |

| Polymers | 0.45 | 0.50 | 0.55 |

| Amines | 0.30 | 0.33 | 0.35 |

| Phenolic Compounds | 0.22 | 0.25 | 0.28 |

| Carboxylic Acids | 0.25 | 0.53 | 0.57 |

This table was generated based on data reported in a study on the response of microbial communities to sugar alcohol amendments. nih.gov

In many plant species, particularly within the Rosaceae family (e.g., apples, pears, cherries), sorbitol is a primary product of photosynthesis and the main form of carbon translocated from source tissues (leaves) to sink tissues (fruits). pnas.orgresearchgate.net The metabolism and partitioning of sorbitol are critical for fruit development and quality, influencing attributes like sugar-acid balance. pnas.org

Using this compound as a tracer in plant physiology studies allows for the precise tracking of sorbitol's journey. By applying the labeled compound to a source leaf, researchers can follow the ¹³C label as it is transported through the phloem and into the fruit. Once in the sink tissue, sorbitol is converted to fructose by the enzyme sorbitol dehydrogenase. pnas.org The ¹³C label can then be traced as it is incorporated into other sugars (fructose, glucose, sucrose) and storage compounds like starch. This provides quantitative data on the rates of transport, uptake, and metabolic conversion. Such studies can reveal how factors like fruit development stage or environmental stress affect carbon allocation, insights that are critical for agriculture. For example, research has shown that suppressing sorbitol synthesis in apple trees leads to compensatory accumulation of sucrose (B13894) and starch in leaves and significantly alters the sugar composition in the fruit. pnas.org

In mammals, sorbitol is a key intermediate in the polyol pathway, where glucose is reduced to sorbitol, which is then oxidized to fructose. This pathway is particularly active under hyperglycemic conditions. Isotope tracing studies using ¹³C-glucose have revealed sorbitol accumulation in fetal tissues during maternal hyperglycemia, highlighting the pathway's relevance in metabolic disorders. e-enm.orgbiorxiv.org

This compound is an invaluable tool for directly studying the kinetics of this pathway in mammalian systems. Ex vivo models, such as precision-cut tissue slices from the liver or kidney, provide an excellent platform for such investigations. diva-portal.orgnih.gov These tissues can be cultured in a medium containing this compound. By analyzing the tissue and culture medium over time using mass spectrometry, researchers can track the appearance of ¹³C-labeled fructose and downstream metabolites of glycolysis and gluconeogenesis (e.g., lactate, glucose-6-phosphate). nih.govresearchgate.net This allows for the direct measurement of sorbitol uptake and conversion rates. Such experiments can elucidate how different physiological or pathological states (e.g., diabetes) or pharmacological agents affect sorbitol metabolism, providing critical information for understanding disease mechanisms and developing therapies. diva-portal.org

Studies on Post-Translational Modifications and Molecular Interactions

Isotopically labeled compounds are essential for definitively identifying and characterizing molecular interactions, including non-enzymatic post-translational modifications (PTMs) of proteins. This compound has been instrumental in confirming a novel PTM involving sorbitol.

Sorbitol is widely used as a stabilizing excipient in formulations of therapeutic proteins, such as monoclonal antibodies (mAbs). nih.govplos.org It was long considered to be chemically inert. However, a recent study uncovered a novel modification where sorbitol directly esterifies glutamic acid residues on a mAb during accelerated stability studies. nih.govplos.org

To confirm that the observed mass shift was due to sorbitol and not another compound, the researchers performed a crucial experiment involving this compound. researchgate.net The mAb was incubated in a formulation containing a 1:1 ratio of unlabeled sorbitol and this compound. nih.govplos.org Subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS) revealed that peptides modified by sorbitol appeared as doublet peaks with a mass-to-charge difference of 2 (for a +3 charged ion), corresponding to a 6 Dalton mass difference of the intact peptide. plos.orgresearchgate.net This 6 Da difference is precisely the mass difference between a peptide modified with ¹²C₆-sorbitol and one modified with ¹³C₆-sorbitol, providing unequivocal evidence that sorbitol was the modifying agent. researchgate.net The study found that the extent of this esterification increased with both incubation time and sorbitol concentration, reaching up to 16% of the total mAb being modified after 4 weeks under stressed conditions with a higher sorbitol concentration. nih.govplos.org

Table 2: Percent Esterification of a Monoclonal Antibody (mAb) with Sorbitol Under Accelerated Stability Conditions (Data shows the increase in esterification over time and with increased sorbitol concentration.)

| Peptide Location | % Esterification (Week 1) | % Esterification (Week 2) | % Esterification (Week 4) | % Esterification (Week 4, with ¹³C₆-Sorbitol mix*) |

| HC 99-128 | ~0.1% | ~0.2% | ~0.4% | ~1.0% |

| HC 263-281 | ~0.1% | ~0.1% | ~0.2% | ~0.7% |

| HC 300-308 | 0.0% | ~0.4% | ~0.8% | ~2.8% |

| HC 378-399 | ~0.1% | ~0.1% | ~0.2% | ~0.4% |

| LC 169-178 | ~0.1% | ~0.1% | ~0.1% | ~0.5% |

| Total mAb | <1% | ~2% | ~5% | ~16% |

\Sample contained double the total sorbitol concentration (a 1:1 mix of unlabeled and labeled sorbitol). plos.org* This table was generated based on data reported in the study by Yu et al. (2024). plos.org

This discovery of a direct, non-enzymatic reaction between a common excipient and a protein therapeutic highlights the importance of detailed chemical characterization during drug development, a process greatly aided by the use of stable isotope-labeled compounds like this compound. nih.gov

Elucidation of Mucin Glycoprotein (B1211001) Biosynthesis

Stable isotope tracing is a powerful methodology for dissecting the complex pathways of macromolecule biosynthesis, and the use of 13C-labeled substrates has been particularly insightful in the field of glycobiology. While direct studies employing this compound for the specific elucidation of mucin glycoprotein biosynthesis are not extensively documented, the known metabolic fate of D-Glucitol provides a strong basis for its application as a tracer in these investigations. The metabolic conversion of D-Glucitol into intermediates that feed directly into glycan synthesis pathways allows for the tracking of its carbon atoms into the final mucin structure.

The primary route for D-Glucitol metabolism in many cell types involves its oxidation to D-fructose. muni.czebi.ac.uk This reaction is catalyzed by sorbitol dehydrogenase. D-fructose can then be phosphorylated to fructose-6-phosphate, a key intermediate in glycolysis and the hexosamine biosynthetic pathway (HBP). The HBP is the central pathway for the synthesis of nucleotide sugars, which are the activated monosaccharide donors required for the glycosylation of proteins, including the extensive O-glycosylation characteristic of mucins. nih.gov

Detailed Research Findings

Research in this area would typically involve administering this compound to mucin-producing cells or tissues and subsequently isolating the mucin glycoproteins. The isolated mucins are then hydrolyzed to release their constituent monosaccharides, which are analyzed by mass spectrometry to determine the extent of 13C incorporation.

The findings from such a study would reveal the flux of carbon from D-Glucitol into the various monosaccharide units of the mucin glycans. This can provide valuable information on how different metabolic substrates are prioritized for mucin biosynthesis under various physiological or pathological conditions. For instance, in conditions of high glucose, the contribution from D-Glucitol might be minimal. However, under specific metabolic states or in certain tissues where the polyol pathway is highly active, D-Glucitol could become a more significant carbon source for glycan synthesis.

The data table below illustrates the type of results that could be generated from a stable isotope tracing experiment using this compound to investigate mucin biosynthesis in a hypothetical cell line. The table shows the percentage of 13C labeling in key monosaccharides derived from mucin glycoproteins after a 24-hour incubation with the tracer.

Interactive Data Table: 13C Incorporation into Mucin-Derived Monosaccharides from this compound

| Monosaccharide | Isotopic Enrichment (%) | Predominant Labeled Isotopologue | Inferred Pathway Contribution |

| N-Acetylglucosamine (GlcNAc) | 15.2 ± 1.8 | M+6 | High flux from Glucitol via Fructose-6-Phosphate to the Hexosamine Biosynthetic Pathway. |

| N-Acetylgalactosamine (GalNAc) | 12.5 ± 2.1 | M+6 | Significant conversion of GlcNAc-6-P to GalNAc-6-P, indicating active epimerase activity. |

| Galactose (Gal) | 8.7 ± 1.1 | M+6 | Labeling indicates flux through UDP-glucose and UDP-galactose, likely from glycolytic intermediates. |

| Fucose (Fuc) | 3.1 ± 0.5 | M+5, M+6 | Lower enrichment suggests a more complex biosynthetic pathway with multiple carbon entry points. |

| Sialic Acid (Neu5Ac) | 10.4 ± 1.5 | M+3, M+6 | Labeling reflects the condensation of pyruvate (derived from labeled glycolysis) and ManNAc (from HBP). |

This table presents hypothetical data for illustrative purposes. The isotopic enrichment represents the percentage of the monosaccharide pool that has incorporated 13C from the this compound tracer. The predominant labeled isotopologue (M+n) indicates the number of 13C atoms incorporated into the molecule.

These detailed findings would allow researchers to map the metabolic fate of D-Glucitol and quantify its contribution to the biosynthesis of complex glycans, such as those found on mucins. This approach can be instrumental in understanding how metabolic dysregulation, for example in cancer or inflammatory diseases where mucin expression is often altered, impacts the glycosylation patterns of these critical proteins. thermofisher.commdpi.comnih.gov

Emerging Trends and Methodological Advancements in 13c Glucitol Research

Integration of Stable Isotope Tracing with Systems Biology Approaches

The integration of stable isotope tracing, particularly using D-Glucitol-13C6, with systems biology is a powerful strategy for unraveling complex metabolic networks. ub.edu Systems biology takes a holistic view, aiming to understand the interactions between various cellular components, such as genes, proteins, and metabolites, and how these interactions give rise to the emergent properties of a biological system. ub.edu When combined with the precise metabolic flux data obtained from 13C-labeling experiments, this integrated approach provides a more comprehensive picture of cellular physiology and pathophysiology.

¹³C metabolic flux analysis (¹³C-MFA) is a cornerstone technique that quantifies the rates (fluxes) of metabolic reactions within a cell. researchgate.netd-nb.info By introducing a ¹³C-labeled substrate like this compound (or more commonly, its precursor ¹³C-glucose) and tracking the incorporation of the ¹³C atoms into downstream metabolites, researchers can map the flow of carbon through various metabolic pathways. researchgate.netresearchgate.net This provides a dynamic view of metabolism that complements the static snapshot offered by traditional metabolomics, which only measures metabolite concentrations. researchgate.net

The real power of this integration lies in combining ¹³C-MFA data with other "omics" datasets, such as transcriptomics (gene expression), proteomics (protein expression), and genomics. ub.eduvanderbilt.edu For instance, changes in metabolic fluxes identified through ¹³C tracing can be correlated with alterations in the expression of genes encoding specific enzymes. This multi-omics approach can help to:

Identify regulatory mechanisms: By linking changes in gene expression to shifts in metabolic fluxes, researchers can uncover how metabolic pathways are controlled at the transcriptional level. vanderbilt.edu

Build more accurate metabolic models: Integrating multiple data types helps to constrain and refine genome-scale metabolic models, leading to more accurate predictions of metabolic behavior under different conditions. biorxiv.org

Uncover novel metabolic pathways: The combined data can reveal unexpected connections and previously unknown metabolic routes. frontiersin.org

A key application of this integrated approach is in understanding disease states. For example, in cancer research, stable-isotope tracing has become a powerful tool for dissecting the rewired metabolism of tumor cells. d-nb.infonih.gov By tracing the fate of ¹³C-labeled nutrients, researchers can identify pathways that are hyperactivated in cancer cells, providing potential targets for therapy. d-nb.info Similarly, in endocrine disorders like diabetes, ¹³C tracing helps to elucidate the metabolic dysregulation in tissues such as the liver and pancreatic beta-cells. e-enm.org

The following table provides an overview of how different omics data can be integrated with ¹³C-MFA:

| Omics Data Type | Information Provided | Integrated Insights with ¹³C-MFA |

| Transcriptomics | Gene expression levels | Correlates enzyme expression with metabolic flux, identifies transcriptional regulation of metabolism. |

| Proteomics | Protein abundance and modifications | Links enzyme levels and post-translational modifications to reaction rates, provides a more direct link to function than transcriptomics. |

| Metabolomics | Steady-state metabolite concentrations | Provides a snapshot of the metabolic state, which when combined with flux data, offers a dynamic view of metabolic turnover. researchgate.net |

| Genomics | Genetic makeup of an organism | Identifies genetic variations that may lead to altered metabolic phenotypes observed through flux analysis. |

Computational Tools and Algorithms for 13C Isotope Tracing Data Analysis

The analysis of data from ¹³C isotope tracing experiments is a complex task that relies heavily on sophisticated computational tools and algorithms. These tools are essential for converting raw mass spectrometry or NMR data into meaningful metabolic flux maps. frontiersin.org The general workflow involves several key steps, each requiring specialized software.

First, the raw analytical data, which consists of mass isotopomer distributions (MIDs) for various metabolites, must be corrected for the natural abundance of ¹³C. frontiersin.org Following this correction, the MIDs are used as input for metabolic flux analysis software.

¹³C metabolic flux analysis (¹³C-MFA) software utilizes a metabolic network model, which is a mathematical representation of the biochemical reactions occurring in the cell. d-nb.info The software then simulates the flow of the ¹³C label through this network and iteratively adjusts the flux values to minimize the difference between the simulated and experimentally measured MIDs. biorxiv.org This process ultimately yields a quantitative map of the intracellular metabolic fluxes.

Several software packages have been developed to facilitate ¹³C-MFA, each with its own strengths and underlying algorithms. Some of the commonly used tools include:

INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software package that is particularly well-suited for isotopically non-stationary ¹³C metabolic flux analysis (INST-MFA). biorxiv.org INST-MFA is a powerful technique that analyzes the time-dependent changes in isotopic labeling, providing a more detailed picture of metabolic dynamics. biorxiv.org

Metran: A software tool used for ¹³C-MFA that incorporates features for experimental design and statistical analysis to ensure high-precision flux estimations. researchgate.net

13CFLUX2: A comprehensive software suite for steady-state and non-stationary ¹³C-MFA, offering features for parallel computing and advanced statistical analysis.

The development of these computational tools has been instrumental in advancing the field of metabolic engineering and systems biology. vanderbilt.edu They have enabled researchers to tackle increasingly complex biological systems and extract more detailed information from ¹³C labeling experiments. vanderbilt.edu

The table below summarizes some of the key computational tools and their primary functions in ¹³C isotope tracing data analysis:

| Tool/Algorithm | Primary Function | Key Features |

| INCA | Isotopically non-stationary ¹³C-MFA | MATLAB-based, models transient labeling dynamics. biorxiv.org |

| Metran | Steady-state ¹³C-MFA | Focus on experimental design and statistical analysis for high precision. researchgate.net |

| 13CFLUX2 | Steady-state and non-stationary ¹³C-MFA | Supports parallel computing, advanced statistical analysis. |

| mCADRE | Integration of transcriptomics data | Used to build context-specific genome-scale metabolic models. biorxiv.org |

| MS Correction Tool | Data preprocessing | Corrects mass isotopomer data for the natural abundance of stable isotopes. frontiersin.org |

Development of Advanced Isotopic Tracers and Labeling Strategies

The choice of isotopic tracer is a critical aspect of designing a successful ¹³C metabolic flux analysis experiment. While uniformly labeled [U-¹³C₆]glucose is a commonly used tracer for studying central carbon metabolism, the development of more advanced and specifically labeled tracers, along with innovative labeling strategies, is expanding the scope and resolution of metabolic flux analysis. nih.govglpbio.com this compound itself can be considered a specialized tracer for investigating the polyol pathway and its connections to other metabolic routes.

Researchers have recognized that no single tracer can provide a complete picture of cellular metabolism. d-nb.info Therefore, a powerful approach is the use of parallel labeling experiments, where cells are cultured with different ¹³C-labeled substrates in separate experiments. researchgate.net For example, using ¹³C-glucose tracers is often optimal for determining fluxes in the upper parts of metabolism like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. d-nb.info In contrast, ¹³C-glutamine tracers can provide better resolution for fluxes in the tricarboxylic acid (TCA) cycle and related pathways. d-nb.infonih.gov

The synthesis of specifically labeled tracers allows researchers to probe particular reactions or pathways with high precision. For instance, using [1,2-¹³C₂]glucose can help to distinguish between the oxidative and non-oxidative branches of the pentose phosphate pathway. mdpi.com The development of novel tracers extends beyond carbon, with stable isotopes of other elements like nitrogen (¹⁵N) and hydrogen (²H, deuterium) being used to trace the metabolism of amino acids, nitrogen-containing compounds, and redox reactions. nih.gov

Some of the advanced labeling strategies include:

Isotopically non-stationary ¹³C-MFA (INST-MFA): This technique involves analyzing the labeling patterns of metabolites over time, before the system reaches an isotopic steady state. biorxiv.org This provides dynamic information about metabolic fluxes and can be particularly useful for studying systems with slow metabolic turnover or for capturing rapid metabolic changes. biorxiv.org

Co-utilization of multiple labeled substrates: In some biological systems, cells simultaneously consume multiple carbon sources. scispace.com Studying these systems requires sophisticated experimental designs and computational models that can handle the complexity of multiple labeled inputs. scispace.com

Positional isotopomer analysis: Advanced analytical techniques, such as tandem mass spectrometry (MS/MS), can be used to determine the specific position of ¹³C atoms within a metabolite. This positional information provides additional constraints for flux analysis, leading to more accurate and robust flux estimations.

The following table highlights some advanced isotopic tracers and their specific applications in metabolic research:

| Isotopic Tracer | Primary Application | Metabolic Insight |

| [U-¹³C₆]Glucose | General central carbon metabolism | Traces the fate of glucose through glycolysis, the pentose phosphate pathway, and the TCA cycle. nih.gov |

| [1,2-¹³C₂]Glucose | Pentose Phosphate Pathway | Distinguishes between oxidative and non-oxidative branches of the PPP. mdpi.com |

| [U-¹³C₅]Glutamine | Glutaminolysis and TCA cycle anaplerosis | Tracks the contribution of glutamine to the TCA cycle and biosynthesis. nih.gov |

| ¹⁵N-labeled amino acids | Amino acid metabolism | Investigates the synthesis, degradation, and interconversion of amino acids. nih.gov |

| This compound | Polyol pathway and related metabolism | Probes the activity of the polyol pathway and its interactions with glucose metabolism. |

Standardization and Reproducibility in Isotopic Metabolomics Studies

As the field of isotopic metabolomics, including studies utilizing this compound, continues to grow, the need for standardization and ensuring the reproducibility of experiments becomes increasingly critical. The complexity of ¹³C-MFA, from experimental design to data analysis, introduces multiple potential sources of variability that can affect the final results. vanderbilt.edu Addressing these challenges is essential for the robust comparison of data across different laboratories and for building a reliable body of knowledge.

Key areas where standardization is crucial include:

Experimental Design: This includes the choice of isotopic tracer(s), the duration of labeling, and the methods for cell culture and sample collection. d-nb.info A critical assumption in many ¹³C-MFA studies is that the system is at a metabolic and isotopic steady state. d-nb.infobiorxiv.org It is therefore imperative to validate this assumption by demonstrating that metabolite concentrations and isotopic labeling patterns are stable over time. d-nb.info

Sample Preparation and Analysis: The methods used for quenching metabolism, extracting metabolites, and analyzing samples by mass spectrometry or NMR can all influence the measured isotopic labeling patterns. researchgate.net Standardized protocols for these steps can help to minimize analytical variability.

Computational Analysis: The choice of metabolic network model, the algorithms used for flux calculation, and the statistical methods for assessing the goodness-of-fit and confidence intervals of the estimated fluxes can all impact the outcome of the analysis. researchgate.netfrontiersin.org The public availability of software tools and the development of standardized workflows are helping to promote consistency in this area. vanderbilt.edu

Data Reporting: Clear and comprehensive reporting of all experimental and computational details is necessary for others to be able to reproduce the study. This includes information about the cell line or organism, culture conditions, tracer used, analytical methods, and the specific software and settings used for data analysis.

Efforts to improve standardization and reproducibility include the development of best practices guidelines, the creation of reference materials, and the organization of inter-laboratory comparison studies. By embracing these measures, the isotopic metabolomics community can enhance the reliability and impact of their research findings.

The following table outlines key considerations for ensuring standardization and reproducibility in ¹³C metabolomics studies:

| Area of Consideration | Key Standardization Aspects | Importance for Reproducibility |

| Experimental Design | Validation of metabolic and isotopic steady state, consistent tracer purity and concentration. d-nb.info | Ensures that the fundamental assumptions of the modeling approach are met, leading to reliable flux calculations. |

| Analytical Methods | Standardized protocols for metabolite extraction, derivatization, and MS/NMR analysis. researchgate.net | Minimizes analytical artifacts and ensures that measured isotopic patterns accurately reflect intracellular labeling. |

| Computational Workflow | Use of well-defined metabolic network models, transparent reporting of software and algorithms used. vanderbilt.edu | Allows for independent verification of the data analysis and facilitates comparison of results between studies. |

| Data Reporting | Comprehensive description of all experimental and analytical parameters. | Enables other researchers to accurately replicate the study and build upon the findings. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing D-Glucitol- in isotopic tracer studies?

- Methodological Answer : Synthesis requires selecting -enriched precursors (e.g., glucose-) and employing catalytic hydrogenation under controlled conditions. Post-synthesis, characterization involves nuclear magnetic resonance (NMR) to confirm incorporation at all six carbon positions and mass spectrometry (MS) to verify isotopic purity (>99%) . High-performance liquid chromatography (HPLC) is critical for separating stereoisomers, as residual enantiomers may interfere with metabolic studies .

Q. How should researchers design controls to validate the stability of D-Glucitol- in aqueous solutions during long-term metabolic experiments?

- Methodological Answer : Controls should include:

- Temperature/pH stability assays : Monitor degradation via NMR at 25°C, 37°C, and pH 2–9 over 72 hours.

- Isotopic exchange tests : Compare retention in DO vs. HO using isotope-ratio MS.

- Biological controls : Co-incubate with non-labeled sorbitol to detect enzymatic interference .

Q. What analytical techniques are optimal for quantifying D-Glucitol- in complex biological matrices?

- Methodological Answer :

Advanced Research Questions

Q. How can isotopic interference from D-Glucitol- be mitigated in metabolic flux analysis (MFA) of glycolysis and pentose phosphate pathways?

- Methodological Answer :

- Pathway-specific correction factors : Calibrate enrichment in key metabolites (e.g., glucose-6-phosphate, ribulose-5-phosphate) using parallel experiments with -labeled analogs.

- Computational modeling : Integrate isotopomer distribution data with software like INCA or OpenFLUX to adjust for kinetic isotope effects (KIEs) .

- Validation : Compare flux results against non-isotopic methods (e.g., enzyme activity assays) .

Q. What experimental strategies resolve contradictions in reported enrichment levels of D-Glucitol- across different tissue types?

- Methodological Answer : Contradictions often arise from:

- Tissue-specific permeability : Use ex vivo perfusion models to standardize uptake rates.

- Compartmentalization artifacts : Apply subcellular fractionation followed by LC-MS/MS to distinguish cytosolic vs. mitochondrial pools.

- Calibration errors : Cross-validate MS data with isotope dilution assays using certified reference materials .

Q. How do researchers balance ethical and feasibility constraints when designing in vivo studies with D-Glucitol- in animal models?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Dose optimization : Conduct pilot studies to determine the minimum enrichment required for detection, minimizing animal use.

- Ethical oversight : Adhere to institutional guidelines for isotopic tracer administration (e.g., <1% body weight dose in rodents).

- Data relevance : Align with existing frameworks (e.g., Cochrane systematic reviews) to ensure translational impact .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing time-resolved enrichment data in D-Glucitol- pharmacokinetic studies?

- Methodological Answer :

- Non-linear mixed-effects modeling (NLME) : Accounts for inter-individual variability in metabolic clearance.

- Bayesian hierarchical models : Incorporate prior isotopic distribution data to improve parameter estimation.

- Sensitivity analysis : Quantify uncertainty in enrichment ratios using Monte Carlo simulations .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo isotopic labeling efficiencies of D-Glucitol-?

- Methodological Answer : Discrepancies may stem from:

- Biological matrix effects : Compare labeling in cell-free systems vs. whole organisms.

- Transport limitations : Use knockout models (e.g., SLC5A1-deficient mice) to assess sorbitol transporter dependency.

- Redox interference : Measure NADPH/NADH ratios to identify metabolic bottlenecks affecting sorbitol dehydrogenase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.